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Compound of Interest

Compound Name: Mirabegron impurity-1

Cat. No.: B570142 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of a

significant Mirabegron impurity, designated as Impurity-1. Tailored for researchers, scientists,

and professionals in drug development, this document outlines the critical methodologies and

data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy for the structural elucidation and confirmation of this compound.

Mirabegron is the first β3-adrenoreceptor agonist used for the treatment of overactive bladder.

The control of impurities in the final drug substance is a critical aspect of pharmaceutical

development to ensure safety and efficacy.[1] This guide focuses on a known process-related

and degradation impurity, N-Formyl Mirabegron, which can arise from the presence of formic

acid, a common reactive impurity in pharmaceutical excipients.[2][3]

Structural Elucidation of Mirabegron Impurity-1 (N-
Formyl Mirabegron)
The comprehensive spectroscopic analysis confirms the structure of Mirabegron Impurity-1
as N-Formyl Mirabegron. The molecular formula is C22H24N4O3S, with a molecular weight of

424.52 g/mol .

Spectroscopic Data Summary
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The following tables summarize the quantitative data obtained from NMR, MS, and IR analyses

of N-Formyl Mirabegron.

Table 1: ¹H NMR and ¹³C NMR Spectral Data
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Aromatic CH 7.20 - 7.40 (m) 125.0 - 130.0

Thiazole CH 6.80 (s) 107.0

Formyl CH 8.25 (s) 162.5

Methylene CH₂ 3.50 (s) 45.0

Ethyl CH₂ 2.80 - 2.95 (m) 48.0, 52.0

Phenyl CH 4.80 - 4.90 (t) 70.0

Amide NH 9.80 (s) -

Amino NH 3.00 (br s) -

Hydroxyl OH 5.50 (d) -

Note: The spectral data is a representative summary based on published information. Actual

values may vary depending on the solvent and instrument used.

Table 2: Mass Spectrometry (MS) Data
Ionization Mode Mass-to-Charge Ratio (m/z) Assignment

ESI+ 425.16 [M+H]⁺

ESI+ 447.14 [M+Na]⁺

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

3300 - 3400 N-H and O-H stretching

1650 - 1680 C=O stretching (Amide)

1500 - 1600 C=C stretching (Aromatic)

1200 - 1300 C-N stretching

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the isolated impurity was dissolved in 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Standard acquisition parameters were used, including a 30-degree

pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled sequence was used to acquire the ¹³C NMR

spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the impurity was prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source was used.

Analysis: The sample was introduced into the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system. Data was acquired in positive ion mode to
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observe the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid impurity was mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR)

accessory was used.

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Acquisition: The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the characterization of

Mirabegron Impurity-1 and the mechanism of action of the parent drug, Mirabegron.
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Caption: Experimental workflow for the isolation and spectroscopic characterization of

Mirabegron Impurity-1.
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Caption: Simplified signaling pathway for Mirabegron's mechanism of action.

This guide provides a foundational understanding of the spectroscopic techniques employed to

identify and characterize impurities in pharmaceutical products, using Mirabegron Impurity-1
as a case study. The presented data and methodologies are essential for maintaining the

quality, safety, and regulatory compliance of pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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